3-Methylpiperidine-1-carbonyl chloride

Description

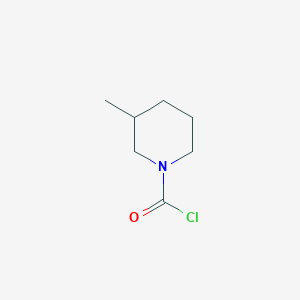

3-Methylpiperidine-1-carbonyl chloride (CAS: Not explicitly provided in evidence) is a six-membered heterocyclic compound featuring a piperidine backbone substituted with a methyl group at the 3-position and a reactive carbonyl chloride group at the 1-position. This compound is primarily utilized as an acylating agent in organic synthesis, particularly in pharmaceutical and agrochemical industries, to introduce the 3-methylpiperidine carbonyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl chloride group, which readily undergoes nucleophilic substitution with amines, alcohols, or thiols.

The compound is typically moisture-sensitive, requiring storage under inert conditions to prevent hydrolysis to the corresponding carboxylic acid.

Properties

IUPAC Name |

3-methylpiperidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNRCNWRIOEOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664554 | |

| Record name | 3-Methylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64920-80-5 | |

| Record name | 3-Methylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 3-methylpiperidine with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction is as follows:

3-Methylpiperidine+Phosgene→3-Methylpiperidine-1-carbonyl chloride+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with controlled temperature and pressure conditions. The process ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Methylpiperidine-1-carbonyl chloride undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylpiperidine-1-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.

Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the carbonyl chloride group.

Major Products:

Amines: Formation of 3-methylpiperidine-1-carbamates.

Alcohols: Formation of 3-methylpiperidine-1-carboxylates.

Scientific Research Applications

Chemistry: 3-Methylpiperidine-1-carbonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly valuable in the formation of amide bonds in peptide synthesis.

Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs that target central nervous system disorders, such as antipsychotics and antidepressants. It is also used in the development of enzyme inhibitors and receptor modulators .

Industry: The compound is utilized in the production of specialty chemicals and polymers. It is also employed in the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of 3-methylpiperidine-1-carbonyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form stable amide, ester, or thioester bonds. This reactivity is exploited in the synthesis of various bioactive molecules. The molecular targets and pathways involved depend on the specific application of the synthesized compounds .

Comparison with Similar Compounds

a) Piperidine-1-carbonyl Chloride

b) 4-Methylpiperidine-1-carbonyl Chloride

- Structure : Methyl group at the 4-position instead of 3.

- Reactivity: Steric effects are less pronounced compared to the 3-methyl isomer, leading to intermediate reactivity.

- Thermal Stability : Improved over the 3-methyl derivative due to symmetrical substitution .

Functional Group Analogs: Other Heterocyclic Carbonyl Chlorides

a) Morpholine-4-carbonyl Chloride

- Structure : Contains an oxygen atom in the six-membered ring.

- Reactivity : Reduced electrophilicity due to electron-withdrawing effects of the oxygen atom. Reactions with nucleophiles proceed slower than with piperidine analogs .

- Solubility : Higher polarity improves solubility in polar aprotic solvents compared to 3-methylpiperidine derivatives.

b) Pyrrolidine-1-carbonyl Chloride

- Structure : Five-membered ring system.

- Reactivity : Increased ring strain enhances electrophilicity but reduces thermal stability.

- Applications: Limited to low-temperature reactions due to decomposition risks .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| 3-Methylpiperidine-1-carbonyl chloride | 177.64 | -20 (est.) | 150 (est.) | THF, DCM, Chloroform |

| Piperidine-1-carbonyl chloride | 147.59 | -10 | 130 | DCM, Ether |

| Morpholine-4-carbonyl chloride | 153.57 | 5 | 145 | Acetone, Ethanol |

Table 2: Reactivity and Stability

| Compound | Acylation Rate (vs. Aniline) | Hydrolysis Half-Life (H₂O, 25°C) |

|---|---|---|

| This compound | Moderate (0.8 rel. rate) | 2 hours |

| Piperidine-1-carbonyl chloride | High (1.0 rel. rate) | 30 minutes |

| Morpholine-4-carbonyl chloride | Low (0.5 rel. rate) | 6 hours |

Research Findings

- Steric Effects : The 3-methyl group in this compound reduces acylation rates by ~20% compared to piperidine-1-carbonyl chloride in reactions with bulky amines, as demonstrated in kinetic studies .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 80°C, outperforming pyrrolidine analogs but underperforming morpholine derivatives .

- Hydrolysis Sensitivity : Accelerated stability testing shows rapid degradation in humid environments, necessitating anhydrous handling protocols akin to those for 1-methyl-5-oxopyrrolidine-3-carboxylic acid derivatives .

Biological Activity

3-Methylpiperidine-1-carbonyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a carbonyl chloride functional group at the 1-position and a methyl group at the 3-position. This structure enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₄ClN₁O |

| Molecular Weight | 161.65 g/mol |

| Functional Groups | Carbonyl chloride, piperidine |

| Reactivity | Nucleophilic substitution, hydrolysis |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The carbonyl chloride group is highly reactive, allowing it to interact with amino or hydroxyl groups in proteins and other biomolecules. This reactivity can lead to modifications that alter the structure and function of these biological targets, potentially resulting in therapeutic effects.

Biological Applications

-

Medicinal Chemistry :

- Investigated as a pharmacophore for developing new drugs targeting various enzymes or receptors involved in disease pathways.

- Its derivatives may exhibit analgesic and anti-inflammatory properties similar to other piperidine derivatives.

-

Organic Synthesis :

- Used as a building block for synthesizing more complex molecules in pharmaceutical and agrochemical development.

- Facilitates the creation of sulfonamide and sulfonate ester derivatives through nucleophilic substitution reactions.

-

Biological Studies :

- Employed as a probe to study interactions between sulfonyl chloride-containing compounds and biological macromolecules like proteins and nucleic acids.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.